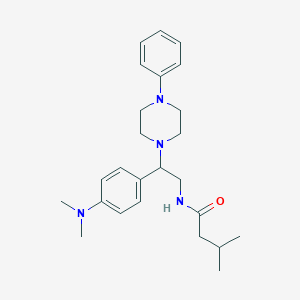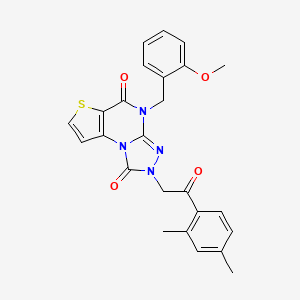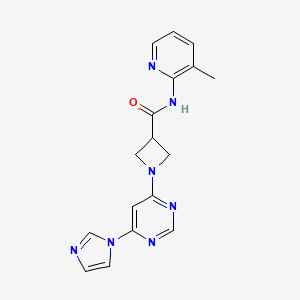![molecular formula C12H13F2N3OS B2951353 5-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 861442-38-8](/img/structure/B2951353.png)
5-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the linear formula C12H13F2N3OS . It’s a specialty product for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a type of heterocyclic aromatic organic compound. This ring is substituted with an ethyl group at the 4-position and a 2,4-difluorophenoxyethyl group at the 5-position .Physical And Chemical Properties Analysis
The molecular weight of this compound is 285.32 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources .Wissenschaftliche Forschungsanwendungen
Antiviral Applications
The 1,2,4-triazole ring system is a core structure in many antiviral drugs. Compounds like Taribavirin have shown efficacy against a variety of DNA and RNA viruses, including respiratory syncytial virus (RSV), hepatitis C, West Nile virus, and dengue fever . The thiol group in the compound under discussion may offer binding sites for viral enzymes, potentially inhibiting their activity.
Anti-Infective Drugs
Mercapto-substituted triazoles have been identified as potential anti-infective agents due to their ability to interact with bacterial and fungal cell components . The compound’s structural features could be exploited to develop new medications targeting drug-resistant strains of bacteria and fungi.
Chemopreventive Effects on Cancer
The sulfur and nitrogen heterocycles present in 1,2,4-triazolethiones play a significant role in cancer chemoprevention and chemotherapy . The compound’s ability to modulate enzymatic activity and interfere with cell proliferation makes it a candidate for cancer treatment research.
Synthesis of Heterocyclic Compounds
The 1,2,4-triazole ring serves as a basic nucleus for the synthesis of various heterocyclic compounds with biological applications . The compound could be used as a precursor or intermediate in the synthesis of more complex molecules with desired biological properties.
Biological Activity Modulation
The presence of both sulfur and nitrogen in the compound’s structure allows for a wide range of biological interactions. It can be used to study the modulation of biological activities, such as enzyme inhibition or activation, receptor binding, and gene expression regulation .
Drug Delivery Systems
Due to its structural versatility, the compound can be incorporated into drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents. Its physicochemical properties might allow it to act as a carrier molecule, improving the stability and solubility of drugs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3OS/c1-3-17-11(15-16-12(17)19)7(2)18-10-5-4-8(13)6-9(10)14/h4-7H,3H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGOTKWFYQCTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B2951277.png)




![2-(4-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2951284.png)


![ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2951290.png)
![2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride](/img/structure/B2951291.png)
![Ethyl 2-[2-(5-nitrothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2951292.png)
![(Z)-methyl 2-(6-fluoro-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2951293.png)